molecular formula C9H7BrN2O2 B3086571 Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1159982-21-4

Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No.: B3086571
CAS No.: 1159982-21-4
M. Wt: 255.07
InChI Key: DTBVDMKJKDVZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. It belongs to the pyrrolopyridine family, characterized by a fused pyrrole-pyridine ring system. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of dopamine receptor ligands and other bioactive molecules . Its bromine substituent at the 4-position and methyl ester group at the 2-position make it a versatile building block for Suzuki-Miyaura cross-coupling reactions and other functionalizations .

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBVDMKJKDVZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor followed by esterification. One common method includes:

    Bromination: The pyrrolo[2,3-B]pyridine core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated intermediate is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would yield a biaryl compound.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and proliferation . This makes it a valuable tool in the study of cancer biology and the development of targeted therapies.

Comparison with Similar Compounds

Positional Isomers

  • Methyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate (CAS: 1190319-82-4): This positional isomer differs in the ester group’s position (3-carboxylate instead of 2-carboxylate). Purity is comparable at 97% .
  • Methyl 4-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS: 870235-32-8):
    The pyrrolo[2,3-c]pyridine scaffold relocates the nitrogen atom within the pyridine ring, modifying hydrogen-bonding capabilities and solubility. This variant has a lower purity (95%) and is less commonly used in medicinal chemistry .

Substituent Variations

  • Ethyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 942920-55-0):
    Replacing the methyl ester with an ethyl group increases lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeting drugs. Available at 95–97% purity, it is a preferred intermediate for pharmacokinetic studies .

  • 4-Bromo-2-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine (CAS: 1256818-71-9):
    The trifluoromethyl group introduces strong electron-withdrawing effects, improving stability but reducing nucleophilic substitution reactivity compared to the ester-containing analog .

Halogen-Swapped Derivatives

  • Methyl 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 952182-19-3):
    Chlorine substitution at the 5-position decreases leaving-group ability, making this compound less reactive in cross-coupling reactions than the brominated analog. However, it is synthetically accessible via similar routes .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Methyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate and Analogs

Compound (CAS) Molecular Formula Purity Key Features References
1159982-21-4 (Target) C₉H₇BrN₂O₂ 97% High cross-coupling reactivity; methyl ester enhances metabolic stability
942920-55-0 (Ethyl ester) C₁₀H₉BrN₂O₂ 95–97% Increased lipophilicity; suitable for CNS drug development
1190319-82-4 (3-Carboxylate isomer) C₉H₇BrN₂O₂ 97% Reduced steric accessibility for bromine substitution
870235-32-8 ([2,3-c]Pyridine) C₉H₇BrN₂O₂ 95% Altered nitrogen positioning; limited biological data

Biological Activity

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1190319-82-4) is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9_9H7_7BrN2_2O2_2
  • Molecular Weight : 255.07 g/mol
  • Appearance : Light yellow to brown solid
  • Purity : 96.62% (HPLC)

Biological Activity Overview

This compound is part of a broader class of pyrrolo derivatives that exhibit a range of biological activities. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives demonstrate significant anticancer potential. In a study by Kalai et al., various derivatives were synthesized and tested against different cancer cell lines. Notably, compounds with specific substitutions at the pyridine ring showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells .

Case Study: Cytotoxicity Testing

CompoundCancer Cell LineIC50_{50} (µM)Remarks
Compound AOvarian Cancer12.5Moderate activity
Compound BBreast Cancer>50Limited activity
Compound CHealthy Cardiac Cells>100Non-toxic

Antimycobacterial Activity

The compound's structural features also suggest potential antimycobacterial properties. A study evaluated several pyrrolo derivatives for their efficacy against Mycobacterium tuberculosis. Compounds with ester groups exhibited enhanced activity, with some showing MIC values below 0.15 µM, indicating strong inhibition of bacterial growth .

Antimycobacterial Efficacy Table

CompoundMIC (µM)Activity Level
Compound D<0.15Highly Active
Compound E3.13Moderately Active
Compound F>160Inactive

Antiviral Activity

Pyrrolo derivatives have also been explored for antiviral activities. Some studies have highlighted their effectiveness against HIV-1, with certain compounds exhibiting EC50_{50} values below 10 µM. The presence of specific substituents significantly influenced their antiviral potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents at Position 4 : The nature of substituents (e.g., alkyl or aryl groups) greatly affects the compound's potency.
  • Distance from Phenyl Ring : The spatial arrangement between the pyrrolopyridine scaffold and adjacent rings has been shown to impact activity significantly.

Q & A

Q. What are the established synthetic routes for Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate?

  • Methodology : The synthesis typically involves bromination of the pyrrolopyridine core followed by esterification. A common approach includes:

Bromination : Use of N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at position 4 .

Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of thionyl chloride (SOCl₂) or other coupling agents to form the methyl ester .

  • Key Considerations :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization by 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ESI-MS (M+H⁺ peak at m/z 271.0) .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Workflow :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine at C4, ester carbonyl at ~δ 165 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₉H₇BrN₂O₂: calc. 270.97, obs. 270.98).
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the common derivatization reactions for this compound?

  • Reaction Pathways :
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids to form biaryl derivatives (e.g., for kinase inhibitor synthesis) .
  • Nucleophilic Substitution : Bromine at C4 reacts with amines (e.g., piperazine) to yield amino derivatives .
  • Ester Hydrolysis : Treatment with LiOH/THF/H₂O generates the carboxylic acid for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

  • Experimental Design :
  • Positional Control : Use directing groups (e.g., methyl ester at C2) to favor bromination at C4.
  • Reagent Optimization : Compare NBS vs. Br₂ in DMF; NBS typically offers better regioselectivity (>90% C4 substitution) .
  • Monitoring : In-situ 1H^1H-NMR or LC-MS to track reaction progress and minimize byproducts (e.g., C5-brominated isomers) .

Q. What strategies optimize coupling reactions for high-yield biaryl formation?

  • Methodological Insights :
  • Catalyst Screening : PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand for improved turnover.
  • Solvent Effects : DME/H₂O (4:1) enhances solubility of boronic acid partners.
  • Base Selection : K₂CO₃ vs. Cs₂CO₃; the latter improves yields in sterically hindered systems .
  • Example : Reaction with 4-methoxyphenylboronic acid yields 85% product (confirmed by 1H^1H-NMR coupling constants J = 8.2 Hz) .

Q. How does substitution at C4 influence biological activity in kinase inhibitors?

  • Structure-Activity Relationship (SAR) Analysis :
  • Bromine vs. Chlorine : Bromine’s larger size enhances hydrophobic interactions in ATP-binding pockets (e.g., FGFR1 IC₅₀: Br = 12 nM vs. Cl = 45 nM) .
  • Methyl Ester vs. Carboxylic Acid : The ester improves cell permeability (logP = 2.1 vs. -0.5 for acid), critical for in vitro efficacy .
  • Case Study : Derivatives showed 10-fold selectivity for FGFR over VEGFR in kinase profiling assays .

Q. What are the challenges in crystallizing this compound, and how are they resolved?

  • Crystallography Techniques :
  • Solvent Selection : Slow evaporation from DMSO/EtOH (1:5) yields monoclinic crystals (space group P2₁/c).
  • SHELX Refinement : Isotropic displacement parameters for Br and O atoms to resolve disorder .
  • Data Collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) structure determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.